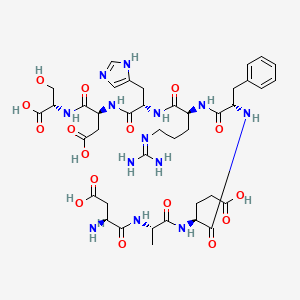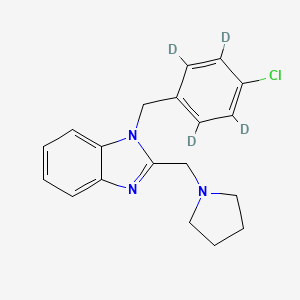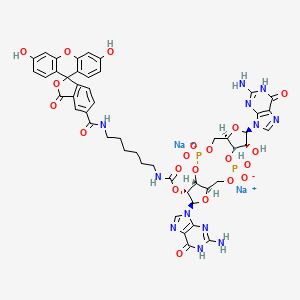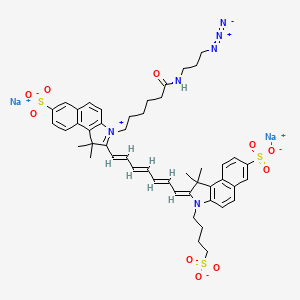![molecular formula C23H22Br4Cl2N4O2 B12369572 N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide](/img/structure/B12369572.png)
N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide is a complex organic compound characterized by the presence of dichlorophenyl and tetrabromobenzimidazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide typically involves multiple steps:
Preparation of 3,4-dichlorophenethylamine: This can be synthesized by the reduction of 3,4-dichlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride.
Synthesis of 4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butylamine: This involves the bromination of benzimidazole followed by alkylation with 1,4-dibromobutane.
Coupling Reaction: The final step involves the coupling of 3,4-dichlorophenethylamine with 4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired diamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties such as flame retardancy and thermal stability.
作用機序
The mechanism of action of N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine
- 4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butylamine
- 3,4-dichlorophenethylamine
Uniqueness
N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide is unique due to the combination of dichlorophenyl and tetrabromobenzimidazolyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
特性
分子式 |
C23H22Br4Cl2N4O2 |
|---|---|
分子量 |
777.0 g/mol |
IUPAC名 |
N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide |
InChI |
InChI=1S/C23H22Br4Cl2N4O2/c24-18-19(25)21(27)23-22(20(18)26)32-12-33(23)10-2-1-8-30-16(34)5-6-17(35)31-9-7-13-3-4-14(28)15(29)11-13/h3-4,11-12H,1-2,5-10H2,(H,30,34)(H,31,35) |
InChIキー |
HHGOOXRIHBVNFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCNC(=O)CCC(=O)NCCCCN2C=NC3=C2C(=C(C(=C3Br)Br)Br)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)





![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)

